O1-tert-butyl O2-ethyl (2R,5S)-5-(benzyloxycarbonylamino)piperidine-1,2-dicarboxylate
CAS No.:
Cat. No.: VC13822524
Molecular Formula: C21H30N2O6
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H30N2O6 |
|---|---|
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-ethyl (2R,5S)-5-(phenylmethoxycarbonylamino)piperidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C21H30N2O6/c1-5-27-18(24)17-12-11-16(13-23(17)20(26)29-21(2,3)4)22-19(25)28-14-15-9-7-6-8-10-15/h6-10,16-17H,5,11-14H2,1-4H3,(H,22,25)/t16-,17+/m0/s1 |
| Standard InChI Key | QWQSONVZNSKZHZ-DLBZAZTESA-N |
| Isomeric SMILES | CCOC(=O)[C@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
| SMILES | CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a piperidine core substituted at positions 1, 2, and 5:
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Position 1: Protected by a tert-butoxycarbonyl (Boc) group.
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Position 2: An ethyl ester group.
The stereochemistry at C2 (R) and C5 (S) is critical for its role in asymmetric synthesis. The Smiles notation (CCOC(=O)[C@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2) and InChIKey (QWQSONVZNSKZHZ-DLBZAZTESA-N) confirm its three-dimensional configuration .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₃₀N₂O₆ |
| Molecular Weight | 406.47 g/mol |
| Purity | ≥97% (HPLC) |
| Melting Point | Not reported (liquid at RT) |
| Solubility | Soluble in DCM, DMF, THF |
Synthesis and Stereochemical Control
Synthetic Pathways
The compound is synthesized via a multistep strategy:
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Piperidine Core Formation: Cyclization of δ-amino alcohols or reductive amination of keto esters .
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Protective Group Installation:
Neil Lewis’s work on asymmetric reductions using baker’s yeast highlights methods to achieve >93% enantiomeric excess (e.e.) in similar piperidine derivatives, underscoring the importance of biocatalysis in stereochemical control .
Key Challenges
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Diastereoselectivity: High diastereomeric excess (d.e. >99%) is achieved through substrate engineering and chiral auxiliaries .
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Deprotection Specificity: Selective removal of tert-butyl esters without affecting Cbz groups requires acidic conditions (e.g., TFA) .
Applications in Drug Discovery
Antiviral Agents
N-Benzyl piperidine derivatives exhibit potent activity against influenza A/H1N1 by targeting hemagglutinin (HA) fusion peptides. Modifications at R1 (benzyl) and R2 (aryl) in analogous structures yield EC₅₀ values as low as 1.9 µM . The compound’s Cbz group serves as a precursor for introducing bioactive substituents .
Neurological Targets
Piperidine scaffolds are pivotal in designing dopamine and serotonin reuptake inhibitors. The tert-butyl and ethyl esters enhance blood-brain barrier permeability, making this compound a candidate for central nervous system (CNS) drug intermediates .
Antibiotic Adjuvants
Patent WO2016198691A1 discloses piperidine-based efflux-pump inhibitors that potentiate antibiotics against resistant strains. The compound’s stereochemistry aligns with structural requirements for binding bacterial transporters .
Research Findings and Case Studies
Case Study: Synthesis of Diazabicyclooctanes
In US8772490B2, the compound is a key intermediate for synthesizing (2S,5R)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid derivatives. Intramolecular urea formation and selective deprotection yield bicyclic structures with β-lactamase inhibitory activity .
Comparative Activity of Analogues
| Derivative | R1 | R2 | EC₅₀ (µM) |
|---|---|---|---|
| MBX2329 (Parent) | Benzyl | Benzyl | 9.3 |
| 4-Fluorobenzyl analogue | 4-F-Bn | Benzyl | 1.9 |
| Cyclohexyl analogue | Cyclohexyl | Benzyl | >100 |
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